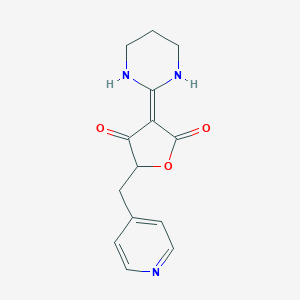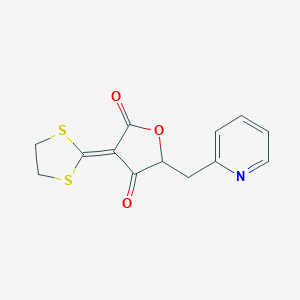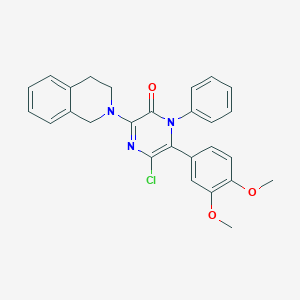
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is a synthetic organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in organic electronics, photochemistry, and as intermediates in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Anthracene Core: Starting with a suitable anthracene derivative, chlorination can be performed to introduce chlorine atoms at the 1 and 5 positions.
Indole Attachment: The indole groups can be introduced through a Friedel-Crafts alkylation reaction using 1-methyl-1H-indole and a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and cost-effective synthesis.
化学反応の分析
Types of Reactions
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in organic electronics and photochemical applications.
作用機序
The mechanism of action of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
1,5-Dichloroanthracene: Lacks the indole groups and hydroxyl functionalities.
9,10-Dihydroanthracene-9,10-diol: Lacks the chlorine and indole groups.
Bis(indolyl)methane derivatives: Similar indole functionalities but different core structures.
Uniqueness
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is unique due to the combination of chlorine, indole, and hydroxyl groups on the anthracene core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C32H24Cl2N2O2 |
|---|---|
分子量 |
539.4 g/mol |
IUPAC名 |
1,5-dichloro-9,10-bis(1-methylindol-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24Cl2N2O2/c1-35-25-15-5-3-9-19(25)17-27(35)31(37)21-11-7-14-24(34)30(21)32(38,22-12-8-13-23(33)29(22)31)28-18-20-10-4-6-16-26(20)36(28)2/h3-18,37-38H,1-2H3 |
InChIキー |
QXLWZLQDOWQLSY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)

![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)




![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

